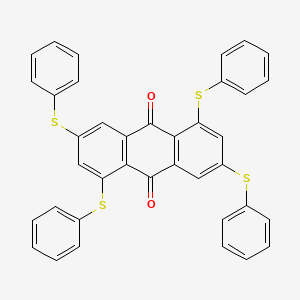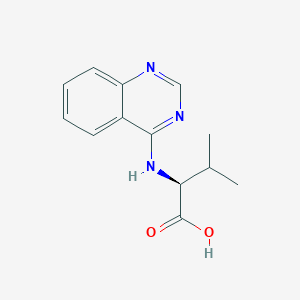
1,2,3-Trimethyl-1H-imidazol-3-ium methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by three methyl groups attached to the imidazole ring and a methanesulfonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2,3-trimethylimidazole with methanesulfonyl chloride under basic conditions. The reaction proceeds as follows:
- Dissolve 1,2,3-trimethylimidazole in an appropriate solvent such as dichloromethane.
- Add a base like triethylamine to the solution.
- Slowly add methanesulfonyl chloride to the mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until completion.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix the reactants.
- Employing automated systems for precise control of reaction conditions.
- Utilizing continuous flow processes to enhance efficiency and yield.
- Implementing purification techniques such as distillation and crystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the methanesulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Trimethylimidazolium methyl sulfate
- 1,2,3-Trimethylimidazolium chloride
- 1,2,3-Trimethylimidazolium bromide
Uniqueness
1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the methanesulfonate group enhances its solubility in polar solvents and its ability to participate in nucleophilic substitution reactions.
Propriétés
Numéro CAS |
817575-07-8 |
|---|---|
Formule moléculaire |
C7H14N2O3S |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
methanesulfonate;1,2,3-trimethylimidazol-1-ium |
InChI |
InChI=1S/C6H11N2.CH4O3S/c1-6-7(2)4-5-8(6)3;1-5(2,3)4/h4-5H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
KJKTYABTRNRASM-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C=CN1C)C.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


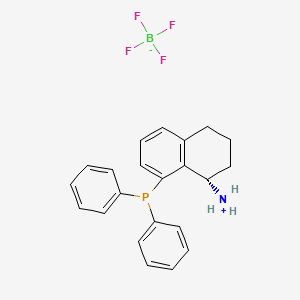
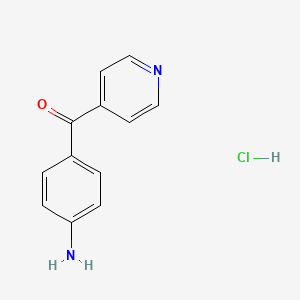
![Tris[2,4,6-tri(propan-2-yl)phenyl]gallane](/img/structure/B13142832.png)


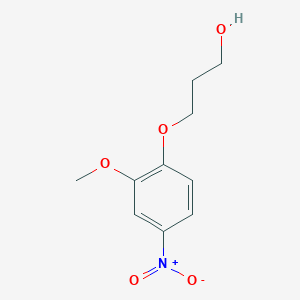
![Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester](/img/structure/B13142850.png)

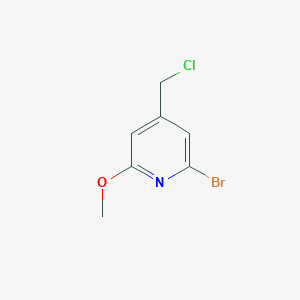


![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142904.png)
